molecular formula C19H20F3NO3S B1264360 Osu-CG12

Osu-CG12

Cat. No.: B1264360
M. Wt: 399.4 g/mol
InChI Key: MADFJWDIMPOGOZ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OSU-CG12, a thiazolidinedione (TZD) derivative, is an energy restriction mimetic agent (ERMA) designed to target cancer metabolism by mimicking glucose starvation . Structurally, it is derived from ciglitazone but lacks peroxisome proliferator-activated receptor gamma (PPARγ) activity, enabling PPARγ-independent anticancer effects . Its mechanism involves:

  • Glycolysis inhibition: Suppresses glucose uptake and glycolytic enzymes (e.g., hexokinase 2, phosphofructokinase-1) within 20 minutes at low micromolar concentrations (1–10 μM) .
  • Metabolic stress induction: Reduces NADH and lactate production by 50–70% after 24 hours, comparable to 2-deoxyglucose (2-DG) but at 1,000-fold lower concentrations .
  • Signaling pathway modulation: Activates AMPK, Sirt1, and ER stress within minutes, leading to downstream effects like mTOR/p70S6K dephosphorylation, eIF2α phosphorylation, and β-TrCP-mediated degradation of oncoproteins (e.g., Sp1, cyclin D1) .
  • Autophagy and apoptosis: Triggers AMPK/TSC2-dependent autophagy and caspase-mediated apoptosis, with IC50 values of 5–10 μM in colorectal (HCT116, HT-29) and prostate (LNCaP) cancer cells .

Properties

Molecular Formula

C19H20F3NO3S

Molecular Weight

399.4 g/mol

IUPAC Name

(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[(1-methylcyclohexyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H20F3NO3S/c1-18(7-3-2-4-8-18)11-23-16(25)15(27-17(23)26)10-12-5-6-14(24)13(9-12)19(20,21)22/h5-6,9-10,24H,2-4,7-8,11H2,1H3/b15-10-

InChI Key

MADFJWDIMPOGOZ-GDNBJRDFSA-N

Isomeric SMILES

CC1(CCCCC1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)C(F)(F)F)/SC2=O

Canonical SMILES

CC1(CCCCC1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)C(F)(F)F)SC2=O

Synonyms

5-(4-hydroxy-3-trifluoromethylbenzylidene)-3-(1-methylcyclohexyl)thiazolidine-2,4-dione
OSU CG12
OSU-CG12

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of OSU-CG12, 2-DG, and Resveratrol

Parameter This compound 2-Deoxyglucose (2-DG) Resveratrol
Primary Mechanism ERMA; multi-target glycolysis inhibition Glucose analog; competitive hexokinase inhibitor Natural polyphenol; Glut1/3 transporter inhibition
Effective Concentration 1–10 μM 5–10 mM 50–100 μM
Glycolysis Inhibition 45–59% at 5–10 μM (24 h) 50–60% at 5 mM (24 h) 30–40% at 100 μM (24 h)
Key Signaling Effects AMPK/Sirt1 activation; β-TrCP upregulation AMPK activation; ER stress Sirt1 activation; AMPK modulation
Autophagy Induction AMPK/TSC2/mTOR-dependent Limited evidence mTOR-independent
PPARγ Activity None None None
Clinical Relevance Potent ERMA; in preclinical studies Limited by toxicity at high doses Low bioavailability; weak efficacy

Key Differentiators

Potency : this compound achieves comparable metabolic inhibition to 2-DG and resveratrol at 1,000- and 10-fold lower concentrations, respectively, due to its multi-target action (e.g., glucose uptake, enzyme suppression, Akt inactivation) .

Structural Specificity : Unlike resveratrol, this compound’s TZD scaffold allows sustained β-TrCP upregulation, enhancing proteasomal degradation of oncoproteins like Sp1 and cyclin D1 .

Mechanistic Breadth : this compound uniquely integrates immediate (e.g., Sirt1 induction) and delayed (e.g., Akt dephosphorylation) responses, amplifying energy stress .

Research Findings and Clinical Implications

  • Preclinical Efficacy : In LNCaP prostate cancer cells, this compound reduced viability by 70% at 10 μM, outperforming ciglitazone and resveratrol .
  • Synergistic Potential: Combines with 2-DG to suppress NADH/lactate synergistically, suggesting utility in combination therapies .
  • Tumor Selectivity: Spares normal cells (e.g., prostate epithelial cells) by exploiting cancer-specific Warburg metabolism .
  • Limitations : Requires structural optimization for pharmacokinetics and in vivo validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.